4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one
Description
4-[1-(5-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at the 5-position, an azetidine (4-membered saturated ring) at the 2-position, and a piperazin-2-one (a 6-membered lactam) linked to the azetidine.
Properties
IUPAC Name |
4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-9-1-2-12-11(5-9)17-14(21-12)19-6-10(7-19)18-4-3-16-13(20)8-18/h1-2,5,10H,3-4,6-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOGCOHHUHQOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from diverse pharmacological classes.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Rigidity vs. Flexibility: The target compound’s azetidine (4-membered ring) introduces rigidity compared to diazepane (7-membered) in orexin antagonists . Piperazin-2-one (lactam) offers hydrogen-bonding capability, contrasting with ketone-linked piperazines (e.g., ), which may exhibit different metabolic stability or solubility .
Substituent Effects: The 5-chloro-benzoxazole moiety is conserved in orexin receptor antagonists (e.g., –4), suggesting its role in hydrophobic interactions or π-stacking with receptors . Analogous bivalent ligands () use longer alkyl linkers (butyl/pentyl) to connect heterocycles, which may enhance dual-target engagement but reduce bioavailability compared to the compact azetidine-piperazinone system .
Research Implications and Limitations
- Pharmacological Potential: The structural similarities to orexin receptor antagonists (e.g., 5-chloro-benzoxazole, azetidine/diazepane cores) suggest the target compound may share this activity, though direct functional data is absent in the provided evidence .
- Knowledge Gaps: No comparative data on binding affinity, solubility, or metabolic stability were found in the evidence. Further studies are needed to validate hypotheses about target selectivity and pharmacokinetics.
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